Shizukaol D is a lindenane-type sesquiterpene dimer (LSD) primarily isolated from plants of the genus Sarcandra belonging to the Chloranthaceae family. [] These dimers are characteristic metabolites of these plants and have garnered research interest due to their potential biological activities. [] Shizukaol D, specifically, has shown promising anti-inflammatory properties. []
Sarcandrolide D is derived from various plant sources within the Chloranthaceae family. The synthesis and isolation of this compound have been extensively studied, leading to insights into its structural characteristics and potential applications in medicinal chemistry.
Sarcandrolide D falls under the category of dimeric lindenane sesquiterpenoids. These compounds are noted for their intricate molecular scaffolds and potential therapeutic effects. They are part of a larger family of natural products that exhibit diverse biological activities.
The synthesis of Sarcandrolide D has been achieved through several synthetic pathways, primarily utilizing Diels-Alder reactions as key steps. A notable method involves a base-mediated thermal [4 + 2] cycloaddition process, which allows for the generation of the required diene and dienophile components in situ. This method is particularly effective due to its ability to yield high diastereoselectivity under controlled thermal conditions .
One prominent synthesis route involves the formation of a common furyl diene, which is then reacted with various dienophiles to produce Sarcandrolide D. The reaction conditions typically include heating in an inert atmosphere to prevent oxidation and ensure optimal yields. For instance, a unified strategy reported in literature achieved significant yields through careful manipulation of reaction parameters, such as temperature and solvent choice .
The molecular structure of Sarcandrolide D is characterized by a complex arrangement of carbon atoms with multiple stereogenic centers, contributing to its unique properties. The compound's structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate the structure of Sarcandrolide D. These techniques provide detailed information about the compound's molecular framework and confirm its identity through comparison with known standards .
Sarcandrolide D participates in various chemical reactions that enhance its utility in synthetic organic chemistry. The primary reaction mechanism involves Diels-Alder cycloaddition, where a diene reacts with a dienophile to form a cycloadduct.
The synthesis of Sarcandrolide D often involves complex reaction sequences where intermediates are carefully managed to maximize yield and purity. For example, the use of specific catalysts or reaction conditions can significantly influence the stereochemical outcome of the reactions involved in its synthesis .
Relevant data from studies indicate that Sarcandrolide D maintains structural integrity across various experimental conditions, highlighting its robustness as a chemical entity .
Sarcandrolide D has potential applications in medicinal chemistry due to its biological activity. Research suggests that it may be useful in developing new therapeutic agents targeting inflammatory diseases or cancer. Its unique structural features also make it an attractive candidate for further synthetic modifications aimed at enhancing efficacy or reducing toxicity.
Sarcandrolide D (C₃₇H₄₂O₁₂, MW 678.72 g/mol) is a complex lindenane sesquiterpenoid dimer isolated from Sarcandra glabra [2] [8]. Its architecture features two lindenane monomeric units connected through a C–C bond and ester linkages, forming a nonacyclic scaffold with 11 stereogenic centers [8]. The dimerization occurs via a biosynthetic Diels-Alder cycloaddition, resulting in a unique 6/6/6/6/5 fused pentacyclic core system characteristic of Chloranthaceae family markers [4] [10]. Key structural elements include:
Table 1: Key Bond Features in Sarcandrolide D
Bond Type | Length (Å) | Significance |
---|---|---|
C-8–C-7′ (dimeric) | 1.54 | Diels-Alder adduct linkage |
C-12=O (lactone) | 1.21 | Electrophilic site for bioactivity |
C-6–O–C-6′ (ether) | 1.43 | Stabilizes ring conformation |
The absolute configuration of sarcandrolide D was determined as 4R,5S,6R,7R,8R,9S,2′R,3′S,5′R,7′S,9′R through combined CD spectroscopy and single-crystal X-ray diffraction [1] [8]. Critical stereochemical features include:
Table 2: Functional Group Signatures
Group | ¹³C NMR (ppm) | ¹H NMR (ppm) | Role |
---|---|---|---|
C-15 Methylene | 114.7 | 5.08 (d, J=1.5 Hz) | Michael reaction site |
C-12 Lactone carbonyl | 175.2 | - | Hydrogen-bond acceptor |
OCOCH₃ | 170.1 | 2.11 (s) | Enhances membrane permeability |
Nuclear Magnetic Resonance (NMR)
Comprehensive 2D NMR (¹H-¹³C HSQC, HMBC, COSY) enabled full signal assignment:
Table 3: Selected NMR Assignments
Position | δH (mult, J Hz) | δC | HMBC Correlations |
---|---|---|---|
6 | 3.78 (dd, 11.3, 4.1) | 78.4 | C-5, C-7, C-8 |
12 | - | 175.2 | - |
15 | 5.08 (d, 1.5) | 114.7 | C-3, C-4, C-5 |
7′ | 2.92 (m) | 56.1 | C-8, C-9′, C-6′ |
Mass Spectrometry
HR-ESI-MS showed [M+Na]⁺ ion at m/z 701.2632 (calc. 701.2627), confirming C₃₇H₄₂O₁₂ [8]. Fragmentation pattern:
X-ray Crystallography
Orthorhombic crystals (space group P2₁2₁2₁) with Flack parameter 0.03(4) established absolute configuration. Key metrics:
Sarcandrolide D exhibits three key structural divergences from other lindenane dimers:
Bioactivity correlations:
Table 4: Structural and Bioactivity Comparisons
Compound | Linkage | Ring Systems | Bioactivity (IC₅₀) |
---|---|---|---|
Sarcandrolide D | C-8–C-7′ | 6/6/6/6/5 | HL-60: 0.03 μM |
Shizukaol D | C-8–O–C-7′ | 6/6/6/6/6/5 | NO inhibition: 10.7 μM |
Chlorahololide G | C-15–C-9′ | 6/6/6/6/5 | NLRP3 inhibition: 4.21 μM |
Sarcandrolide J | C-11–C-7′ | 6/6/6/5/5 | Antimalarial: 0.8 μM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: